molecular formula C16H13ClF3NO3S B2867977 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-35-9

4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B2867977
CAS RN: 2097924-35-9
M. Wt: 391.79
InChI Key: UPHPMNPCFAKXQQ-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite diverse, with the benzofuran ring serving as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite complex. For instance, one key step in the synthesis of a 2-arylbenzofuran involves a one-pot reaction from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2 .

Scientific Research Applications

Molecular Structure and Interaction Analysis

Sulfonamide derivatives have been extensively analyzed for their molecular structures and interactions. For instance, studies involving Density Functional Theory (DFT) calculations have shed light on the molecular geometry, vibrational frequencies, and electronic properties of these compounds (Govindasamy & Gunasekaran, 2015). Such analyses are crucial for understanding the reactivity and stability of these molecules in various environments.

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives have been a significant area of research, highlighting methods to produce these compounds and elucidate their structures using techniques like FTIR, NMR, and X-ray diffraction. For example, Sarojini et al. (2012) demonstrated the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, providing insights into its structural and electronic characteristics through comprehensive spectroscopic and computational studies (Sarojini et al., 2012).

Tautomerism and Hydrogen Bonding

The tautomerism between sulfonimide and sulfonamide forms and their implications on molecular stability and interactions have been explored. Branowska et al. (2022) synthesized new triazine-containing sulfonamide derivatives, uncovering the impact of tautomerism on their molecular conformation and hydrogen bonding patterns (Branowska et al., 2022).

Pharmacokinetics and Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives against various pathogens has been investigated, providing a foundation for developing new antibacterial and antifungal agents. For instance, Saleem et al. (2018) reported the synthesis of novel sulfonamide derivatives and their docking studies against bacterial targets, highlighting potential antibacterial applications (Saleem et al., 2018).

Computational Docking and Drug Design

Computational docking studies of sulfonamide derivatives have been conducted to evaluate their potential as drug candidates by estimating their binding energies against target receptors. Such studies are pivotal in the drug design process, offering insights into the molecular interactions that govern the efficacy of sulfonamide-based drugs (Elangovan et al., 2022).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area will likely continue to explore the therapeutic potential of these compounds, particularly as antimicrobial agents .

properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3S/c17-14-6-5-11(7-13(14)16(18,19)20)25(22,23)21-8-10-9-24-15-4-2-1-3-12(10)15/h1-7,10,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPMNPCFAKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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